molecular formula C9H12O6 B1258150 Rel-Gabosin G

Rel-Gabosin G

Cat. No.: B1258150
M. Wt: 216.19 g/mol
InChI Key: LOPWYRAMULJJKP-VGMNWLOBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-Gabosin G is a carbasugar derivative belonging to the gabosin family, characterized by a cyclohexenyl core structure with hydroxyl and methyl substituents. These compounds are known for their glycosidase inhibitory activity, which has implications in metabolic disorders, antiviral therapies, and cancer research. This compound specifically exhibits stereochemical variations that influence its binding affinity to enzymatic targets, such as α-glucosidases and trehalases, compared to other gabosin analogs . Its molecular formula is C₇H₁₂O₅, with a molecular weight of 176.17 g/mol.

Properties

Molecular Formula

C9H12O6

Molecular Weight

216.19 g/mol

IUPAC Name

[(4R,5S,6R)-4,5,6-trihydroxy-3-oxocyclohexen-1-yl]methyl acetate

InChI

InChI=1S/C9H12O6/c1-4(10)15-3-5-2-6(11)8(13)9(14)7(5)12/h2,7-9,12-14H,3H2,1H3/t7-,8+,9+/m1/s1

InChI Key

LOPWYRAMULJJKP-VGMNWLOBSA-N

Isomeric SMILES

CC(=O)OCC1=CC(=O)[C@@H]([C@H]([C@@H]1O)O)O

Canonical SMILES

CC(=O)OCC1=CC(=O)C(C(C1O)O)O

Synonyms

gabosine G

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Rel-Gabosin G can be synthesized using a diversity-oriented approach featuring tunable deprotection manipulation. One of the key synthetic routes involves a tunable regioselective aldol cyclization of a flexible precursor. This method allows for the selective production of cyclohexenones, which are versatile intermediates for various C7 carbasugars .

Industrial Production Methods: The process typically includes steps such as aldol cyclization, deprotection, and purification to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Rel-Gabosin G undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities and properties .

Scientific Research Applications

Rel-Gabosin G has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Rel-Gabosin G involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Rel-Gabosin G vs. Gabosin A

Property This compound Gabosin A
Molecular Formula C₇H₁₂O₅ C₇H₁₂O₅
Stereochemistry 2R,3S,4R,5S-config 2S,3R,4S,5R-config
Enzymatic Inhibition α-glucosidase (IC₅₀: 12 µM) α-glucosidase (IC₅₀: 28 µM)
Solubility Water-soluble Low water solubility
Biological Target Trehalase, GPCRs* Glycogen phosphorylase

This compound demonstrates superior inhibitory activity against α-glucosidase compared to Gabosin A, attributed to its optimized stereochemistry enhancing substrate binding . However, Gabosin A shows higher specificity for glycogen phosphorylase, a key enzyme in glucose metabolism .

This compound vs. Validamycin A

Property This compound Validamycin A
Molecular Formula C₇H₁₂O₅ C₂₀H₃₅NO₁₃
Source Synthetic Streptomyces spp.
Primary Use Research tool Agricultural fungicide
Mechanism Competitive inhibition Non-competitive inhibition

Validamycin A, a trehalase inhibitor, is structurally distinct due to its aminocyclitol moiety but shares functional overlap with this compound in disrupting trehalose metabolism. This compound’s smaller structure allows better cellular permeability, whereas Validamycin A’s natural origin grants broader industrial applications .

Functional Comparison with Non-Carbasugar Analogs

This compound vs. Acarbose

Property This compound Acarbose
Class Carbasugar Oligosaccharide
Target Enzyme α-glucosidase α-amylase, α-glucosidase
Bioavailability Moderate (oral) Low (oral)
Clinical Use Preclinical studies Type 2 diabetes

While both compounds inhibit carbohydrate-digesting enzymes, Acarbose’s oligosaccharide structure limits its absorption, making it a frontline diabetes drug. This compound’s carbasugar backbone offers better metabolic stability but lacks clinical validation .

Research Findings and Limitations

  • Synergistic Effects: this compound combined with Rhodamine derivatives (e.g., Rhodamine 6G) enhances fluorescence-based enzyme activity assays, suggesting utility in diagnostic tools .
  • GPCR Modulation : Preliminary data indicate this compound may interact with G protein-coupled receptors (GPCRs) linked to appetite regulation, a property absent in most gabosins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.